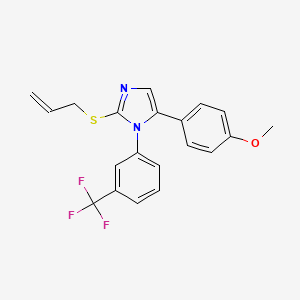
(S)-1-(3-Bromo-2-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-1-(3-Bromo-2-methoxyphenyl)ethanol” is a specific chiral compound. It contains a bromo group (Br), a methoxy group (OCH3), and an ethanol group (CH2CH2OH) attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with the bromo, methoxy, and ethanol groups attached at specific positions. The “(S)” in the name indicates the stereochemistry of the ethanol group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The bromo group might be susceptible to nucleophilic substitution reactions, while the ethanol group might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the bromo and ethanol groups might make the compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Biocatalytic Production and Optimization
(S)-1-(4-methoxyphenyl) ethanol, a molecule similar to (S)-1-(3-Bromo-2-methoxyphenyl)ethanol, is significant in producing various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst was studied, demonstrating its potential for antihistamine production like diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles, which are used for treating allergic responses. Optimization of this process was achieved through the Box–Behnken experimental design-based model, achieving over 99% conversion and enantiomeric excess, and 96% yield under optimal conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Chemical Synthesis and Mechanisms
The synthesis of compounds related to this compound and their mechanisms have been extensively studied. One study focused on the solvolytic reactions of vinyl halides to produce benzofurans, providing insights into the formation of vinyl cations and their intramolecular cyclization (Sonoda, Kobayashi, & Taniguchi, 1976). Another research investigated the kinetics and mechanisms of reactions involving compounds with 3-methoxyphenyl groups, offering valuable data on reaction rates and pH effects (Castro, Leandro, Quesieh, & Santos, 2001).
Enantioselective Reduction
The enantioselective reduction of bromo- and methoxy-acetophenones using enzymatic systems from carrot and celeriac roots was explored. This process led to the production of (S)-(−)-1-(3-Methoxyphenyl)ethanol with 100% yield and enantiomeric excess (Mączka & Mironowicz, 2004).
Asymmetric Biosynthesis
The asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol was studied in various reaction systems, including ionic liquid-containing co-solvent systems. This research highlights the influence of anions and cations in ionic liquids on the catalytic performance of biocatalysts (Wenyong, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(3-bromo-2-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOGPOSOMAJBNU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2876073.png)
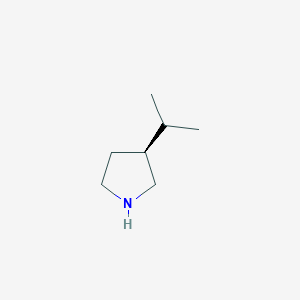
![tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate](/img/structure/B2876076.png)

![N-(4-chlorophenethyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
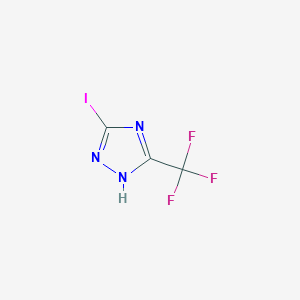
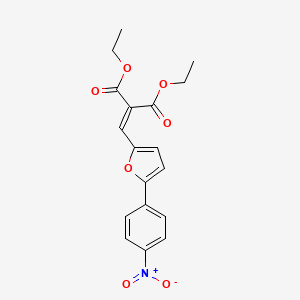
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2876085.png)
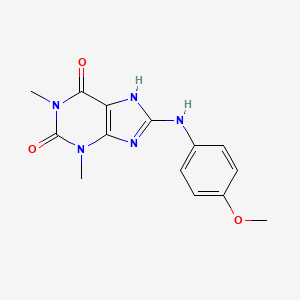
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2876087.png)


